5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H15F3N4OS2 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.06393795 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research in the field of heterocyclic chemistry has explored the synthesis and applications of compounds related to 5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Studies have demonstrated various methodologies for creating pyrazolo[1,5-a]pyrimidine derivatives, which are of interest due to their potential biological activities and as key structures in pharmaceuticals. For instance, reactions involving sodium salts of hydroxy-propenones with different heterocyclic amines in piperidenium acetate have been used to synthesize pyrazolo[1,5-a]pyrimidines, among other derivatives, showcasing the versatility of these compounds in heterocyclic synthesis (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).
Antimicrobial Activity
Some derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their antimicrobial properties. Research into thienopyrimidine derivatives, for example, has shown that certain compounds exhibit pronounced antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents, highlighting their importance in the search for new therapeutic options (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Pharmacological Potential
The pharmacological activities of annelated pyrimidine derivatives, including structures related to pyrazolo[1,5-a]pyrimidine, have been a subject of study. These compounds are synthesized with the objective of exploring their pharmacological properties, with some showing promising results in preliminary evaluations. This underscores the potential of such compounds in drug discovery and the development of new therapeutic agents (Aly, 2005).
Synthetic Strategies and New Molecules
Innovative synthetic strategies have been developed for the construction of pyrazolo[1,5-a]pyrimidine ring systems, illustrating the ongoing interest in these compounds within the field of organic synthesis. These strategies enable the creation of diverse structures, expanding the scope of research and application of these heterocyclic compounds in various scientific domains (Elattar & El‐Mekabaty, 2021).
Properties
IUPAC Name |
(2-thiophen-2-ylpyrrolidin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS2/c21-20(22,23)17-10-13(15-5-2-8-29-15)25-18-12(11-24-27(17)18)19(28)26-7-1-4-14(26)16-6-3-9-30-16/h2-3,5-6,8-11,14H,1,4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDSNPADONPJLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CS4)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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